地拉普利

科学研究应用

地拉普利在科学研究中有多种应用,特别是在医药和药理学领域。 它用于研究 ACE 抑制剂对高血压和心血管疾病的影响 . 此外,地拉普利经常与其他药物(如吲达帕胺)联合使用,以研究对血压控制和肾脏保护的协同作用 . 研究还集中在地拉普利在药物制剂中的稳定性和纯度 .

作用机制

生化分析

Biochemical Properties

Delapril is a prodrug, which means it is converted into its active form inside the body . It is metabolized into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This interaction with ACE is a key aspect of Delapril’s biochemical properties.

Cellular Effects

Delapril’s primary cellular effect is the inhibition of ACE, which leads to a decrease in the production of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of angiotensin II, Delapril helps to relax and widen blood vessels, thereby reducing blood pressure .

Molecular Mechanism

The molecular mechanism of Delapril involves its conversion into active metabolites that inhibit ACE . These metabolites bind to ACE and prevent it from converting angiotensin I to angiotensin II . This results in vasodilation, or the widening of blood vessels, which in turn reduces blood pressure .

Metabolic Pathways

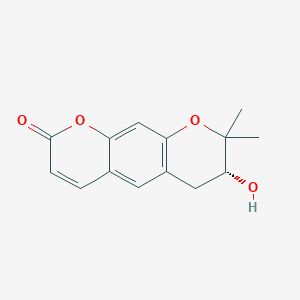

Delapril is metabolized in the body into its active metabolites, 5-hydroxy delapril diacid and delapril diacid . This metabolic process involves the action of various enzymes, although specific enzymes involved in Delapril metabolism are not currently known.

准备方法

化学反应分析

相似化合物的比较

属性

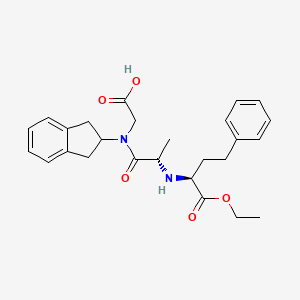

IUPAC Name |

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016742 | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83435-66-9 | |

| Record name | Delapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

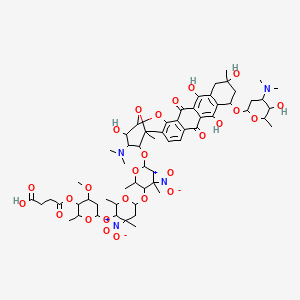

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

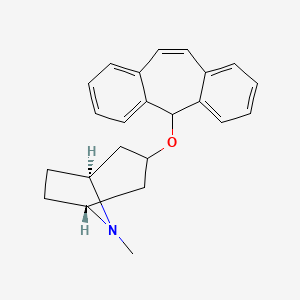

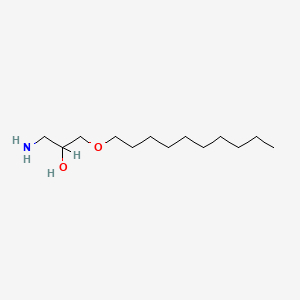

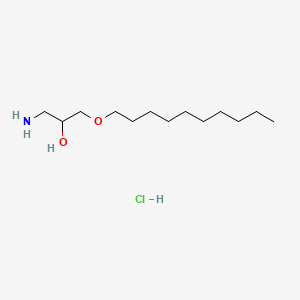

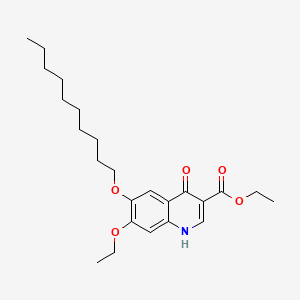

Feasible Synthetic Routes

Q1: How does delapril exert its antihypertensive effects?

A: Delapril is a prodrug that gets metabolized into its active metabolites, primarily delapril diacid and 5-hydroxy delapril diacid. These metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II [, ]. Angiotensin II is a potent vasoconstrictor; therefore, blocking its production leads to vasodilation and a reduction in blood pressure [].

Q2: Does delapril impact the renin-angiotensin system beyond ACE inhibition?

A: Yes. Delapril, through its active metabolites, not only inhibits ACE in the circulatory system but also suppresses angiotensin II release from vascular walls []. This suggests the presence of a functional renin-angiotensin system (RAS) within vascular tissues, which delapril can modulate [].

Q3: How does delapril affect aldosterone secretion?

A: Delapril, by reducing angiotensin II levels, indirectly decreases angiotensin II-induced aldosterone secretion by the adrenal cortex []. This leads to increased sodium excretion and subsequent water outflow, further contributing to its antihypertensive effect [].

Q4: Are there differences in the effects of delapril and calcium channel blockers on calcium transients in cardiac myocytes?

A: Yes, research suggests distinct effects. In a study using a monocrotaline-induced right ventricular hypertrophy model in rats, delapril improved calcium transients and beta-adrenoreceptor responsiveness, while the calcium channel blocker nilvadipine did not demonstrate these benefits []. This suggests delapril may exert unique effects on calcium handling in cardiac myocytes compared to calcium channel blockers.

Q5: What is the molecular formula and weight of delapril?

A: While the provided research papers do not explicitly state the molecular formula and weight of delapril hydrochloride, they highlight that delapril itself is a prodrug metabolized into active forms [, ]. For precise structural data, refer to chemical databases like PubChem or DrugBank.

Q6: Is there information available on the spectroscopic data of delapril?

A6: The provided research papers primarily focus on delapril’s pharmacological properties and do not delve into detailed spectroscopic data. For such information, consult specialized chemical databases or publications.

Q7: What are the pharmacokinetic properties of delapril?

A: Delapril is well-absorbed after oral administration and is rapidly metabolized into its active metabolites, delapril diacid and 5-hydroxy delapril diacid []. The bioavailability of delapril is not significantly affected by co-administration with manidipine [].

Q8: How do the pharmacokinetic properties of delapril differ in patients with chronic renal failure?

A: Patients with chronic renal failure exhibit significantly increased area under the plasma concentration-time curve (AUC) for delapril and its active metabolites compared to patients with essential hypertension []. Additionally, these patients have significantly lower cumulative urinary excretions of the drug and its metabolites [].

Q9: Does the co-administration of manidipine with delapril impact the pharmacokinetics of either drug?

A: Studies indicate that the pharmacokinetics of both delapril and manidipine are not significantly altered when administered together [, ]. This finding supports the development and use of fixed-dose combination tablets containing both drugs [, ].

Q10: What is the duration of delapril's antihypertensive effect?

A: Delapril has a relatively long duration of action, providing effective blood pressure reduction for at least 24 hours after a single dose [, ]. This prolonged effect is attributed to the persistence of its active metabolites in the circulation [].

Q11: How does delapril affect the diurnal variation of blood pressure?

A: Studies using ambulatory blood pressure monitoring have shown that delapril does not excessively reduce nighttime blood pressure compared to daytime blood pressure []. This suggests that delapril provides consistent blood pressure control throughout the day and night [].

Q12: What are the preclinical models used to study the effects of delapril?

A: Researchers have employed various animal models to investigate delapril's effects. These include spontaneously hypertensive rats (SHR) to study its impact on hypertension, vascular hypertrophy, and gene expression [, , , , , , ], stroke-prone spontaneously hypertensive rats (SHRSP) to evaluate its protective effects against stroke and organ damage [, , ], and a mouse model of ischemic heart failure to investigate potential anti-arrhythmic benefits [, ].

Q13: What is the evidence for the beneficial effects of delapril in preventing cardiovascular events?

A: In the DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) clinical trial, the combination of manidipine and delapril significantly reduced the risk of major cardiovascular events in hypertensive type 2 diabetic patients [].

Q14: Does delapril affect insulin sensitivity in patients with hypertension and type 2 diabetes?

A: A study comparing delapril/manidipine to olmesartan/hydrochlorothiazide in obese hypertensive patients found that only the delapril/manidipine combination significantly improved insulin sensitivity []. This suggests that delapril, especially in combination with manidipine, may have beneficial effects on glucose metabolism.

Q15: How does delapril's tendency to induce cough compare to other ACE inhibitors?

A: Research indicates that delapril has a lower incidence of cough compared to captopril and enalapril [, ]. This difference is attributed to delapril's weaker bradykinin potentiating action [].

Q16: Are there specific drug delivery strategies being investigated for delapril?

A16: The provided research papers primarily focus on the pharmacological effects of delapril and do not extensively discuss specific drug delivery strategies.

Q17: What analytical methods are used to characterize and quantify delapril and its metabolites?

A: The research papers mention using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the specific determination of delapril and its metabolites in biological samples [, ].

Q18: Is there information available on the environmental impact and degradation of delapril?

A18: The provided research papers do not contain information regarding the environmental impact or degradation pathways of delapril.

Q19: Are there studies on the dissolution rate and solubility of delapril?

A19: The provided papers focus primarily on the pharmacological aspects of delapril and do not delve into detailed studies regarding its dissolution rate or solubility.

Q20: Does delapril induce any immunogenic or immunological responses?

A20: The provided research papers do not discuss the immunogenicity or potential for immunological responses associated with delapril.

Q21: Are there known interactions between delapril and drug transporters?

A21: The research papers do not provide specific information on interactions between delapril and drug transporters.

Q22: What is known about the biocompatibility and biodegradability of delapril?

A22: The provided research papers focus on the pharmacological properties and do not delve into details regarding the biocompatibility or biodegradability of delapril.

Q23: What are the alternative treatment options for hypertension, and how do they compare to delapril?

A23: Alternative antihypertensive medications include other ACE inhibitors, angiotensin receptor blockers (ARBs), calcium channel blockers, thiazide diuretics, and beta-blockers. The choice of treatment depends on factors such as the patient's individual characteristics, comorbidities, and response to therapy.

Q24: What are the major research milestones associated with the development and use of delapril?

A: Key milestones include the discovery and development of delapril as a long-acting ACE inhibitor, the characterization of its pharmacokinetic and pharmacodynamic properties, and the demonstration of its efficacy and safety in treating hypertension, particularly in patients with comorbidities like diabetes [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。